molecular formula C9H10N4O2 B1487684 2-azido-N-(3-methoxyphenyl)acetamide CAS No. 1160748-24-2

2-azido-N-(3-methoxyphenyl)acetamide

Cat. No.: B1487684
CAS No.: 1160748-24-2
M. Wt: 206.2 g/mol
InChI Key: NPGNXTGYBHDUJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azido-N-(3-methoxyphenyl)acetamide, commonly known as Azoam, is a synthetic organic compound. It belongs to the group of azides and is used for proteomics research . The molecular formula is C9H10N4O2, and the molecular weight is 206.2 g/mol .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 206.2 g/mol . The molecular formula is C9H10N4O2 . Unfortunately, the search results do not provide further information on its physical and chemical properties.

Scientific Research Applications

1. Green Synthesis of Dye Intermediates

2-Azido-N-(3-methoxyphenyl)acetamide plays a role in the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes production. A novel catalyst was used for the hydrogenation process, leading to high activity, selectivity, and stability (Zhang Qun-feng, 2008).

2. Synthesis of Protein Tyrosine Phosphatase Inhibitors

Derivatives of this compound, specifically 2-(4-methoxyphenyl) ethyl] acetamide derivatives, were synthesized and evaluated for their protein tyrosine phosphatase 1B inhibitory activity. This study correlated well with docking studies and in vivo screening for antidiabetic activity (A. Saxena et al., 2009).

3. Acetamido Azasugars as Enzyme Inhibitors

Acetamido azasugars, synthesized from this compound, were tested as inhibitors of β-N-acetylglucosaminase. These compounds demonstrated potential as N-acetylglucosaminyltransferase inhibitors, important for therapeutic applications (Y. Takaoka et al., 1993).

4. Chemoselective Acetylation in Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, was synthesized using this compound in a chemoselective monoacetylation process. This synthesis was important for developing efficient and sustainable drug production methods (Deepali B Magadum & G. Yadav, 2018).

5. Structure Analysis in Medicinal Chemistry

This compound's crystalline structure was studied, providing insights into its chemical properties and potential applications in medicinal chemistry. The understanding of molecular structures is crucial for drug design and synthesis (D. Peikow et al., 2006).

6. Investigation of Anticonvulsant Activities

Functionalized N-benzyl 2-acetamidoacetamides, closely related to this compound, were investigated for their anticonvulsant activities. This research is significant for developing new therapeutic agents for seizure disorders (D. Choi et al., 1996).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with 2-azido-N-(3-methoxyphenyl)acetamide are not specified in the search results. It’s important to note that it’s intended for research use only and not for diagnostic or therapeutic use .

Future Directions

The future directions for the use of 2-azido-N-(3-methoxyphenyl)acetamide are not specified in the search results. Given its use in proteomics research , it may continue to be a valuable tool in this field.

Biochemical Analysis

Biochemical Properties

2-azido-N-(3-methoxyphenyl)acetamide plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. The azido group in the compound is known for its ability to participate in click chemistry reactions, which are widely used for labeling and modifying biomolecules . This interaction is crucial for studying protein-protein interactions, enzyme activities, and other biochemical processes.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modify proteins through click chemistry reactions allows researchers to study its impact on different cell types and their functions . For instance, it can be used to label specific proteins within cells, providing insights into their roles in cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through the azido group. This group can undergo cycloaddition reactions with alkynes, forming stable triazole linkages . This reaction is highly specific and efficient, making it a valuable tool for studying molecular interactions. The compound can also inhibit or activate enzymes by modifying their active sites, leading to changes in gene expression and cellular functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects, making it suitable for research purposes . At higher doses, it can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies. Threshold effects have been observed, where the compound’s impact on cellular functions becomes more pronounced at specific concentrations.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions The compound’s azido group allows it to participate in click chemistry reactions, which can alter metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be taken up by cells through specific transport mechanisms, allowing it to reach its target sites. Its localization and accumulation within cells can affect its activity and function, making it important to study these aspects in detail.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications This localization is essential for its activity and function, as it allows the compound to interact with specific biomolecules within the cell

Properties

IUPAC Name

2-azido-N-(3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-15-8-4-2-3-7(5-8)12-9(14)6-11-13-10/h2-5H,6H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGNXTGYBHDUJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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